

Application Notes and Protocols: HPS2-THRIVE Clinical Trial

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tredaptive

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Introduction

The Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) was a large-scale, randomized, placebo-controlled clinical trial designed to evaluate the efficacy and safety of adding extended-release (ER) niacin combined with laropiprant to statin-based therapy in high-risk patients with vascular disease.[1][2] The primary goal was to determine if this combination, aimed at raising high-density lipoprotein (HDL) cholesterol levels, would reduce the incidence of major vascular events.[3][4] Laropiprant was included to counteract the flushing side effect commonly associated with niacin.[4][5] This document provides a detailed overview of the HPS2-THRIVE trial's design and methodology for researchers, scientists, and drug development professionals.

Trial Design and Methodology

The HPS2-THRIVE trial was a multicenter, double-blind, prospective, and randomized study.[1] It enrolled 25,673 high-risk patients aged 50 to 80 with a history of cardiovascular disease.[1][6] The study was conducted across 245 sites in the United Kingdom, Scandinavia, and China.[1]

Study Population and Demographics

Participants were high-risk individuals with pre-existing atherosclerotic vascular disease.[7] Key demographic and baseline characteristics of the randomized patients are summarized below.

Characteristic	Value
Number of Randomized Patients	25,673[6]
Mean Age (years)	65[6]
Female Participants	17%[6]
Patients with Diabetes	32%[6]
Mean Body Mass Index (kg/m ²)	28[6]
Current Smokers	18%[6]
Mean LDL-C (mg/dL)	63[6]
Mean HDL-C (mg/dL)	44[6]
History of Coronary Disease	78%[6]
History of Cerebrovascular Disease	32%[6]
History of Peripheral Arterial Disease	13%[6]

Inclusion and Exclusion Criteria

The trial's eligibility criteria were designed to recruit a broad range of high-risk individuals while ensuring patient safety.[4]

Inclusion Criteria	Exclusion Criteria
Age 50-80 years.[1]	Age >80 years.[6]
Pre-existing atherosclerotic vascular disease (e.g., myocardial infarction, stroke, peripheral arterial disease).[1][6]	Myocardial infarction or stroke within the last 30 days.[6]
Diabetes with symptomatic coronary artery disease.[6]	Planned revascularization procedure within the next 30 days.[6]
Chronic liver or renal disease.[6]	
Active inflammatory muscle disease.[6]	
Known adverse reaction to study medications. [6]	
Peptic ulcer disease.[6]	

Treatment Protocol

The study had a multi-phase run-in period before randomization to ensure patients were on standardized LDL-lowering therapy and could tolerate the study drug.[8]

Phase	Treatment	Dosage	Purpose
Run-in Phase 1 (LDL-Lowering)	Simvastatin or Ezetimibe/Simvastatin	40 mg daily (Simvastatin) or 10/40 mg daily (Ezetimibe/Simvastatin)	To standardize LDL-lowering therapy.[8]
Run-in Phase 2 (Active Treatment)	ER Niacin/Laropiprant	Titrated up to 2 g/40 mg daily	To assess tolerability of the active treatment.[6]
Randomization Phase	ER Niacin/Laropiprant or Placebo	2 g/40 mg daily	To evaluate the efficacy and safety of the combination therapy.[6]

Study Endpoints

The trial assessed a composite primary endpoint and several secondary endpoints.

Endpoint Type	Endpoints
Primary	Composite of cardiovascular death, myocardial infarction, stroke, or revascularization.[6]
Secondary	- Cardiovascular death[6]- Myocardial infarction[6]- Stroke[6]- Revascularization[6]

Experimental Protocols

Screening and Run-in Period

- Patient Screening: Potential participants were screened based on the inclusion and exclusion criteria.[4]
- LDL-Lowering Therapy Standardization: All participants entered a run-in phase where they received open-label simvastatin 40 mg daily. If their total cholesterol remained ≥ 3.5 mmol/L, they were switched to a combination tablet of ezetimibe 10 mg and simvastatin 40 mg.[5]
- Active Treatment Run-in: Following the LDL-lowering phase, eligible participants entered a second run-in phase where they received active ER niacin/laropiprant for approximately one month to assess their ability to tolerate the medication.[8]
- Randomization: Patients who successfully completed both run-in phases were then randomized to receive either ER niacin/laropiprant (2 g/40 mg daily) or a matching placebo, in addition to their standardized LDL-lowering therapy.[6][8]

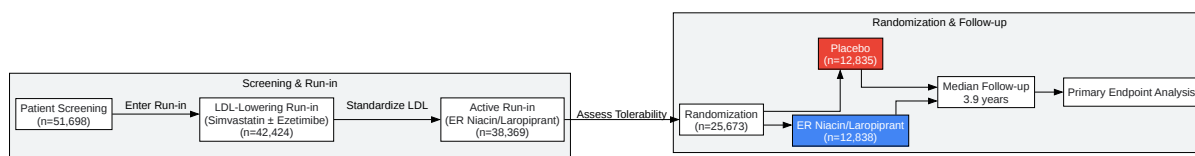
Follow-up and Data Collection

Patients were followed for a median of 3.9 years.[6] Data on clinical events, adverse events, and adherence to treatment were collected at regular follow-up visits.

Biochemical Analysis

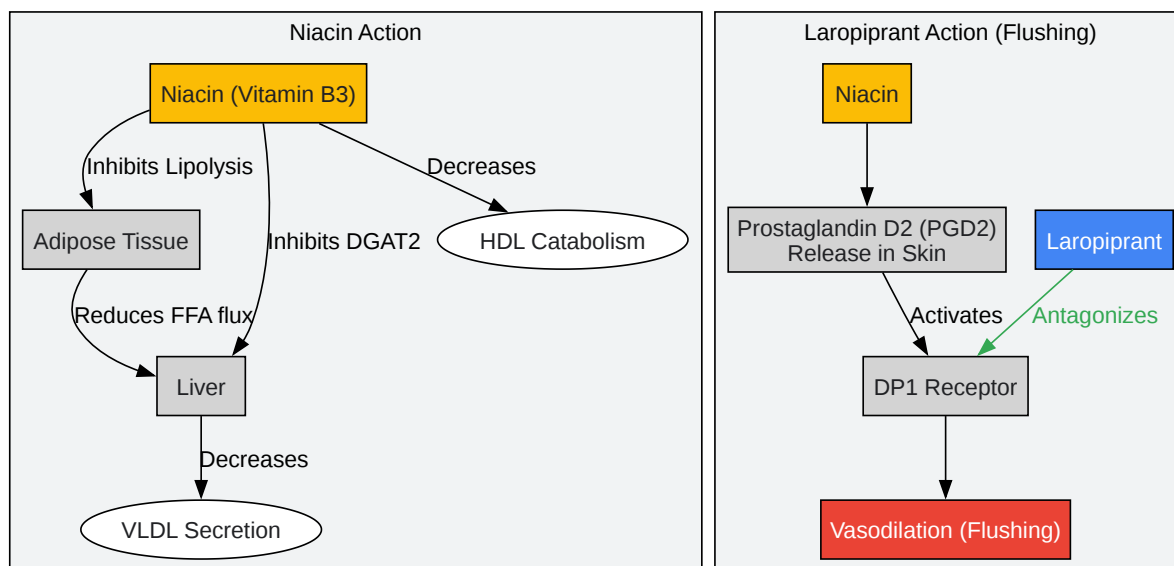
- **Lipid Profile:** Standard enzymatic assays were used to measure total cholesterol, HDL cholesterol, and triglycerides. LDL cholesterol was calculated using the Friedewald formula.
- **Safety Monitoring:** Liver function tests (e.g., alanine transaminase) and creatine kinase levels were monitored to assess for potential hepatotoxicity and myopathy, respectively.[7]

Visualizations



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Caption: HPS2-THRIVE Clinical Trial Workflow.



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Caption: Simplified Mechanism of Niacin and Laropiprant.

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- To cite this document: BenchChem. [Application Notes and Protocols: HPS2-THRIVE Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245522#hps2-thrive-clinical-trial-design-and-methodology]

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